H-Cys(Bzl)-OH

Enzymatic stability Protease resistance Peptide stability

H-Cys(Bzl)-OH is the essential S-protected L-cysteine building block for SPPS requiring orthogonal thiol protection. The benzyl group resists acidolytic cleavage (Boc/tBu) yet is selectively removed via hydrogenolysis (Pd/H₂)—critical for regioselective disulfide formation in multi-cysteine peptides. Its unique benzyl thioether moiety confers negligible thermolysin hydrolysis, making it uniquely suited for long-circulating peptide therapeutics and in vivo imaging probes. Source this high-purity intermediate (≥98% HPLC; ≤0.5% moisture) to ensure your API synthesis meets rigorous pharmaceutical specifications.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
CAS No. 3054-01-1
Cat. No. B555386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Cys(Bzl)-OH
CAS3054-01-1
SynonymsS-Benzyl-L-cysteine; Benzylcysteine; 3054-01-1; H-Cys(Bzl)-OH; (R)-2-amino-3-(benzylthio)propanoicacid; S-Benzylcysteine; D-S-butylcysteine; CHEMBL63130; GHBAYRBVXCRIHT-VIFPVBQESA-N; (2R)-2-amino-3-benzylsulfanyl-propanoicacid; (R)-2-Amino-3-(S-Benzylthio)PropanoicAcid; 3-Benzylthioalanine; L-S-Benzylcysteine; (S)-Benzyl-D-Cys; (R)-S-Benzylcysteine; 25988-62-9; (2R)-2-amino-3-(phenylmethylthio)propanoicacid; L-Cysteine,S-(phenylmethyl)-; Alanine,3-(benzylthio)-,L-; NSC638614; Poly-S-benzylcysteine; (S)-Benzyl-L-Cys; NSC-43125; PubChem19030; AC1L4WNQ
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC(C(=O)O)N
InChIInChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
InChIKeyGHBAYRBVXCRIHT-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Cys(Bzl)-OH (CAS 3054-01-1): Technical Baseline and Procurement-Relevant Chemical Properties


H-Cys(Bzl)-OH (S-Benzyl-L-cysteine, CAS 3054-01-1) is an S-protected L-cysteine derivative with molecular formula C₁₀H₁₃NO₂S and molecular weight 211.28 g/mol [1]. This compound is commercially available at ≥98% purity (HPLC) with moisture content ≤0.5%, appearing as a white to off-white crystalline powder [2]. Its key physicochemical properties include a melting point of 209–214°C (decomposition), specific optical rotation [α]²⁰/D of +27.5 to +30.5° (c=1, 1 mol/L NaOH), and solubility characterized by almost transparency in 1 mol/L NaOH [1]. The compound is stable under room temperature storage in sealed, dry conditions and is classified as non-hazardous for transport under GHS criteria with a Warning signal word .

Why H-Cys(Bzl)-OH Cannot Be Substituted by Generic S-Alkyl Cysteine Derivatives: Key Differentiators for Informed Procurement


Generic substitution of H-Cys(Bzl)-OH with other S-alkyl cysteine derivatives (e.g., S-methyl-L-cysteine, S-ethyl-L-cysteine) is scientifically invalid because the benzyl protecting group confers fundamentally distinct physicochemical, enzymatic, and biological properties that cannot be extrapolated from homologs. The benzyl thioether moiety imparts a unique combination of hydrophobic character (Log P ~0.36 consensus) , differential susceptibility to enzymatic hydrolysis [1], and distinctive pharmacological behavior in fibrinolysis assays that deviates qualitatively from the concentration-dependent antifibrinolytic activity observed for S-butyl, S-hexyl, and S-nonyl analogs [2]. Furthermore, the benzyl group enables orthogonal deprotection strategies via hydrogenolysis (Pd/H₂) that are not applicable to S-alkyl protecting groups, making H-Cys(Bzl)-OH uniquely suited for synthetic routes requiring selective cysteine deprotection in the presence of acid-labile or base-sensitive functionalities [3].

H-Cys(Bzl)-OH Procurement Evidence Guide: Quantitative Differentiation Data Against S-Alkyl Cysteine Comparators


S-Benzyl vs. S-Alkyl Cysteine: Thermolysin Hydrolysis Rate Comparison

In a systematic kinetic study of acetylglycylamino acid amide dipeptide derivatives, the thermolysin-catalyzed hydrolysis rate for S-benzylcysteine-containing substrate was negligible compared to S-methylcysteine and S-ethylcysteine analogs [1]. This differential susceptibility to proteolytic cleavage has direct implications for peptide stability in biological systems containing metalloproteases.

Enzymatic stability Protease resistance Peptide stability

Fibrinolysis Modulation: Qualitative Divergence of S-Benzyl Cysteine Derivatives from S-Alkyl Homologs

A comparative study of dipeptide derivatives with the general formula A-Cys(S-X)-Y evaluated clot dissolution effects across a homologous series where X = benzyl, butyl, hexyl, and nonyl. The S-benzyl derivative exhibited a qualitatively distinct concentration-response profile: whereas S-butyl, S-hexyl, and S-nonyl derivatives displayed antifibrinolytic activity at low concentrations and clot formation prevention at high concentrations, the benzyl derivative was explicitly noted as an exception to this pattern [1]. This pharmacological divergence cannot be predicted from linear free-energy relationships or simple hydrophobicity scaling.

Fibrinolysis Antifibrinolytic activity Thrombosis research

Orthogonal Deprotection: S-Benzyl as a Hydrogenolytically Cleavable Protecting Group in Synthetic Strategy

The S-benzyl protecting group enables orthogonal deprotection strategies via hydrogenolysis (Pd/H₂) that are fundamentally inaccessible to S-alkyl protecting groups such as S-methyl or S-ethyl, which lack the benzylic C–S bond susceptible to palladium-catalyzed cleavage [1]. This orthogonality allows selective cysteine deprotection in synthetic sequences where acid-labile (e.g., Boc) or base-sensitive protecting groups must remain intact. Quantitative removal of benzyl-type protecting groups from cysteine sulfur can be achieved via hydrogenolysis when sufficient sequence distance from the cysteine residue is maintained [1].

Peptide synthesis Orthogonal protection SPPS

Physical State and Storage Stability: Procurement-Relevant Handling Advantages

H-Cys(Bzl)-OH is supplied as a crystalline powder stable at room temperature (sealed, dry conditions) with a melting point of 209–214°C [1]. This room-temperature storage profile contrasts with the requirement for refrigerated or frozen storage conditions that apply to many unprotected or more labile cysteine derivatives. The compound is classified as non-hazardous for transport (DOT/IATA) and carries a GHS Warning signal word (H315: skin irritation; H319: eye irritation; H317: skin sensitization) .

Storage stability Supply chain Laboratory handling

H-Cys(Bzl)-OH Application Scenarios: Where Procurement of This Specific S-Benzyl Cysteine Derivative Is Scientifically Indicated


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Cysteine Protection

In SPPS workflows where orthogonal cysteine protection is required (e.g., simultaneous use of Fmoc/tBu for α-amino protection and benzyl for thiol protection), H-Cys(Bzl)-OH is the appropriate S-protected building block. The benzyl group remains stable throughout acidolytic cleavage conditions that remove Boc or Trt groups, yet can be selectively removed via hydrogenolysis (Pd/H₂) after peptide assembly is complete [1]. This orthogonality is essential for synthesizing peptides containing multiple cysteine residues where regioselective disulfide bond formation is required .

Synthesis of Protease-Resistant Peptide Constructs

For applications requiring peptide constructs with enhanced resistance to metalloprotease-mediated degradation, H-Cys(Bzl)-OH should be prioritized over S-methyl or S-ethyl cysteine derivatives. The negligible thermolysin hydrolysis rate observed for S-benzylcysteine-containing dipeptides [2] indicates superior stability in biological environments containing thermolysin-like proteases. This property is particularly relevant for in vivo imaging probes, long-circulating peptide therapeutics, and peptide-based biomaterials requiring extended functional lifetime.

Pharmaceutical Intermediate for APIs Requiring S-Benzyl Cysteine Moiety

H-Cys(Bzl)-OH serves as a key intermediate in the synthesis of pharmaceutical APIs that incorporate the S-benzyl cysteine structural motif. The compound is commercially available at production scale up to kilograms with HPLC-verified purity ≥98% and residual moisture ≤0.5%, meeting the specifications required for pharmaceutical intermediate sourcing [3]. Applications include the preparation of S-benzyl cysteine-containing peptides with potential therapeutic applications, as referenced in patent literature for cysteine derivatives with immunomodulatory properties [4].

Structure-Activity Relationship (SAR) Studies on S-Substituted Cysteine Pharmacology

For research programs investigating the pharmacological properties of S-substituted cysteine derivatives, H-Cys(Bzl)-OH provides a critical reference compound with a qualitatively distinct biological profile. Unlike S-butyl, S-hexyl, and S-nonyl derivatives that exhibit concentration-dependent antifibrinolytic/clot-prevention dual activity, the S-benzyl derivative represents an exception to this pharmacological pattern [5]. This divergence makes H-Cys(Bzl)-OH essential as a comparative control in SAR studies examining hemostatic or fibrinolytic modulation.

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